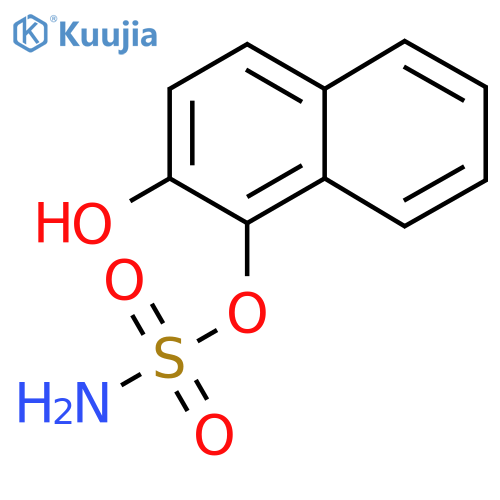

Cas no 2228484-30-6 (2-hydroxynaphthalen-1-yl sulfamate)

2228484-30-6 structure

商品名:2-hydroxynaphthalen-1-yl sulfamate

2-hydroxynaphthalen-1-yl sulfamate 化学的及び物理的性質

名前と識別子

-

- 2-hydroxynaphthalen-1-yl sulfamate

- 2228484-30-6

- EN300-1988982

-

- インチ: 1S/C10H9NO4S/c11-16(13,14)15-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,(H2,11,13,14)

- InChIKey: AJJOGDVMEOWHNG-UHFFFAOYSA-N

- ほほえんだ: S(N)(=O)(=O)OC1C(=CC=C2C=CC=CC2=1)O

計算された属性

- せいみつぶんしりょう: 239.02522894g/mol

- どういたいしつりょう: 239.02522894g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 98Ų

2-hydroxynaphthalen-1-yl sulfamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1988982-1.0g |

2-hydroxynaphthalen-1-yl sulfamate |

2228484-30-6 | 1g |

$1057.0 | 2023-05-23 | ||

| Enamine | EN300-1988982-0.1g |

2-hydroxynaphthalen-1-yl sulfamate |

2228484-30-6 | 0.1g |

$930.0 | 2023-09-16 | ||

| Enamine | EN300-1988982-5.0g |

2-hydroxynaphthalen-1-yl sulfamate |

2228484-30-6 | 5g |

$3065.0 | 2023-05-23 | ||

| Enamine | EN300-1988982-1g |

2-hydroxynaphthalen-1-yl sulfamate |

2228484-30-6 | 1g |

$1057.0 | 2023-09-16 | ||

| Enamine | EN300-1988982-10g |

2-hydroxynaphthalen-1-yl sulfamate |

2228484-30-6 | 10g |

$4545.0 | 2023-09-16 | ||

| Enamine | EN300-1988982-0.05g |

2-hydroxynaphthalen-1-yl sulfamate |

2228484-30-6 | 0.05g |

$888.0 | 2023-09-16 | ||

| Enamine | EN300-1988982-0.5g |

2-hydroxynaphthalen-1-yl sulfamate |

2228484-30-6 | 0.5g |

$1014.0 | 2023-09-16 | ||

| Enamine | EN300-1988982-2.5g |

2-hydroxynaphthalen-1-yl sulfamate |

2228484-30-6 | 2.5g |

$2071.0 | 2023-09-16 | ||

| Enamine | EN300-1988982-10.0g |

2-hydroxynaphthalen-1-yl sulfamate |

2228484-30-6 | 10g |

$4545.0 | 2023-05-23 | ||

| Enamine | EN300-1988982-0.25g |

2-hydroxynaphthalen-1-yl sulfamate |

2228484-30-6 | 0.25g |

$972.0 | 2023-09-16 |

2-hydroxynaphthalen-1-yl sulfamate 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

2228484-30-6 (2-hydroxynaphthalen-1-yl sulfamate) 関連製品

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬